REACTION_CXSMILES
|
[Na].[CH:2]([CH:6]([C:11]([O:13]C)=O)[C:7]([O:9]C)=O)([CH2:4][CH3:5])[CH3:3].[NH2:15][C:16]([NH2:18])=[O:17]>C(O)C>[CH:2]([CH:6]1[C:7](=[O:9])[NH:18][C:16](=[O:17])[NH:15][C:11]1=[O:13])([CH2:4][CH3:5])[CH3:3] |^1:0|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(after about 5 minutes)
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 15 hours
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
60 mL of ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
200 mL of water was added to the residue
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
The product was then recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1C(NC(NC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |